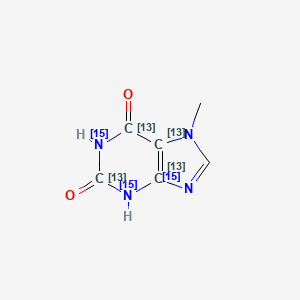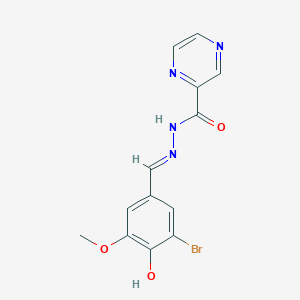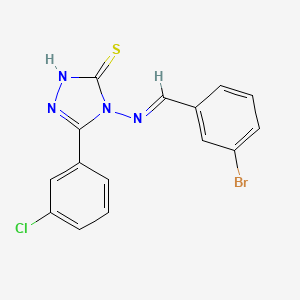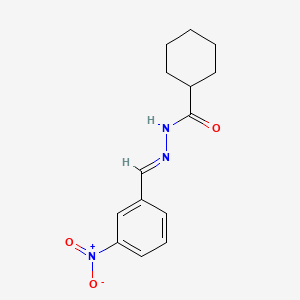
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a quinoline moiety and a dioxazaborocane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of quinoline derivatives with boronic acids or boronates under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing ring structure.
Example Reaction:
Starting Materials: 6-methylquinoline, boronic acid derivative.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Solvent: Tetrahydrofuran (THF).
Base: Potassium carbonate.
Conditions: Reflux at 80°C for 12 hours.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative catalysts and ligands that are more cost-effective and environmentally friendly may be employed.
化学反应分析
Types of Reactions
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry
In organic synthesis, 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it a valuable intermediate in the formation of boron-based compounds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Boron-containing compounds have been investigated for their anticancer, antibacterial, and antiviral activities.
Industry
In the materials science industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.
作用机制
The mechanism by which 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA or interact with proteins, influencing various biological pathways.
相似化合物的比较
Similar Compounds
- 6-methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- 6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Uniqueness
Compared to similar compounds, 6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
分子式 |
C14H13BN2O4 |
|---|---|
分子量 |
284.08 g/mol |
IUPAC 名称 |
6-methyl-2-quinolin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C14H13BN2O4/c1-17-8-13(18)20-15(21-14(19)9-17)12-7-6-10-4-2-3-5-11(10)16-12/h2-7H,8-9H2,1H3 |
InChI 键 |
VTDWOMGSYIDTGC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
